molecular formula C11H20N2O3 B2582702 1,11-Diamino-3,6,9-undecanetrione CAS No. 760159-28-2

1,11-Diamino-3,6,9-undecanetrione

Cat. No. B2582702
M. Wt: 228.292
InChI Key: UHOJFNRGDRNXBG-UHFFFAOYSA-N
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Description

1,11-Diamino-3,6,9-trioxaundecane is a hydrophilic, homo-bifunctional linker. It is used for the preparation of biotinylation reagents, dendrimers, and macrocycles . Its empirical formula is C8H20N2O3 .


Synthesis Analysis

While specific synthesis methods for 1,11-Diamino-3,6,9-trioxaundecane were not found, it is known to be used in the synthesis of various compounds. For instance, it has been used in the preparation of a novel macrocycle containing a quinone unit .


Molecular Structure Analysis

The molecular formula of 1,11-Diamino-3,6,9-trioxaundecane is C8H20N2O3, and its molecular weight is 192.26 .


Physical And Chemical Properties Analysis

1,11-Diamino-3,6,9-trioxaundecane is a colorless to light yellow clear liquid . It has a boiling point of 127 °C at 1.7 mmHg . It is soluble in water, dichloromethane, and methanol .

Safety And Hazards

1,11-Diamino-3,6,9-trioxaundecane is classified as a skin irritant (Category 2), causing serious eye damage (Category 1), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

1,11-diaminoundecane-3,6,9-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c12-7-5-10(15)3-1-9(14)2-4-11(16)6-8-13/h1-8,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOJFNRGDRNXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)CCN)C(=O)CCC(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,11-Diamino-3,6,9-undecanetrione

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